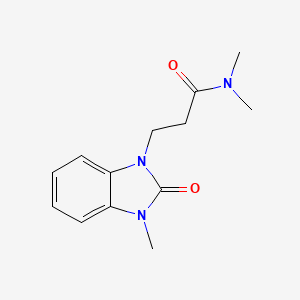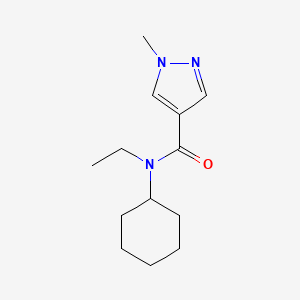
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a pyrazole-based compound that has been synthesized through several methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide is not fully understood, but it has been proposed to act through the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines.
Biochemical and physiological effects
This compound has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and protein kinase inhibition. This compound has also been reported to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. The physiological effects of this compound have not been extensively studied, but it has been reported to exhibit low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide in lab experiments include its high purity and yield, its potential as a ligand in the synthesis of metal complexes, and its potential as a therapeutic agent. The limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity in high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, including the optimization of its synthesis method, the investigation of its potential as a therapeutic agent for various diseases, and the development of new applications for its use in material science. The investigation of the mechanism of action of this compound and its interaction with various enzymes and proteins is also an important direction for future research. Additionally, the development of new derivatives of this compound may lead to the discovery of compounds with improved properties and potential applications.
Synthesemethoden
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide can be synthesized through several methods, including the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and acetic anhydride. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and thionyl chloride. The synthesis of this compound can also be achieved through the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and oxalyl chloride. These methods have been reported in various scientific publications, and the purity and yield of the synthesized this compound can be optimized through the modification of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been tested for its anticancer activity, and it has been reported to exhibit cytotoxic effects against various cancer cell lines. This compound has also been studied for its potential as an anti-inflammatory agent, and it has been reported to exhibit inhibitory effects on the production of pro-inflammatory cytokines. In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor, and it has been reported to exhibit inhibitory effects on the activity of protein kinases. In material science, this compound has been studied for its potential as a ligand in the synthesis of metal complexes, and it has been reported to exhibit high binding affinity towards metal ions.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(2)13(17)8-11-9-14-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPJUBSLRKCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)


![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)



![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)
![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)

